molecular formula C9H9FO2 B1315432 2-Ethoxy-5-fluorobenzaldehyde CAS No. 5710-35-0

2-Ethoxy-5-fluorobenzaldehyde

Cat. No.: B1315432
CAS No.: 5710-35-0
M. Wt: 168.16 g/mol
InChI Key: IKVQETBZMVZUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and a fluorine atom at the fifth position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-fluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-ethoxybenzaldehyde with a fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Ethoxy-5-fluorobenzoic acid.

    Reduction: 2-Ethoxy-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxybenzaldehyde
  • 5-Fluorobenzaldehyde
  • 2-Fluorobenzaldehyde

Comparison

2-Ethoxy-5-fluorobenzaldehyde is unique due to the presence of both an ethoxy group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules, making it valuable in various research and industrial applications.

Biological Activity

2-Ethoxy-5-fluorobenzaldehyde is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features a unique combination of functional groups, which may influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

  • Molecular Formula : C9H9F O2
  • Molar Mass : Approximately 168.17 g/mol

The structure of this compound includes an ethoxy group and a fluorine atom attached to a benzaldehyde framework. This configuration is significant as it may enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can react with amino acids in proteins, potentially altering their function. Moreover, the presence of the fluorine atom can enhance the compound's binding affinity through halogen bonding interactions, which are known to stabilize molecular complexes.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against various pathogens. For instance, in vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cancer Cell LineIC50 (µM)
MCF-7 (breast)10
A549 (lung)12

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various substituted benzaldehydes, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains.
  • Anticancer Mechanisms : Research conducted on the cytotoxic effects of this compound revealed that it activates apoptotic pathways in cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells when treated with this compound, suggesting its role in cancer therapy .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving ethoxylation and fluorination reactions on benzaldehyde derivatives. This compound serves as a valuable intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVQETBZMVZUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.